molecular formula C17H16FN3O2 B5590582 1-(2-fluorobenzoyl)-4-isonicotinoylpiperazine

1-(2-fluorobenzoyl)-4-isonicotinoylpiperazine

Cat. No.: B5590582
M. Wt: 313.33 g/mol
InChI Key: RFYFZXBWTHDTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzoyl)-4-isonicotinoylpiperazine is a useful research compound. Its molecular formula is C17H16FN3O2 and its molecular weight is 313.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.12265492 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Sigma Ligands Affinity and Selectivity : A study by Perregaard et al. (1995) investigated a series of compounds with high affinity for both sigma 1 and sigma 2 binding sites. The introduction of a 4-fluorophenyl substituent at the indole nitrogen atom resulted in very selective sigma 2 ligands with subnanomolar affinity.

  • Antimicrobial Activities : Yolal et al. (2012) synthesized eperezolid-like molecules, including 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline, and evaluated their antimicrobial activities. The study found high anti-Mycobacterium smegmatis activity for these compounds (Yolal et al., 2012).

  • Anaerobic Transformation of Phenol : Genthner et al. (1989) used isomeric fluorophenols to investigate the transformation of phenol to benzoate by an anaerobic phenol-degrading consortium. The study revealed the accumulation of fluorobenzoic acids and indicated carboxyl group introduction para to the phenolic hydroxyl group (Genthner et al., 1989).

  • Structural and Vibrational Properties : Saeed et al. (2011) studied 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, focusing on their structural and conformational properties using X-ray diffraction, vibrational spectra, and theoretical calculation methods (Saeed et al., 2011).

  • Antitumor Properties of Benzothiazoles : Bradshaw et al. (2002) explored novel 2-(4-aminophenyl)benzothiazoles with potent antitumor properties. They used amino acid conjugation to address drug lipophilicity issues, achieving water-soluble, chemically stable prodrugs (Bradshaw et al., 2002).

  • Benzoic Acid and Isonicotinamide Cocrystal : Dubey and Desiraju (2014) investigated the structural landscape of the benzoic acid and isonicotinamide cocrystal, highlighting the acid-pyridine heterosynthon as a molecular module to probe the structural landscape of these cocrystals (Dubey & Desiraju, 2014).

Safety and Hazards

As with any chemical compound, handling “1-(2-fluorobenzoyl)-4-isonicotinoylpiperazine” would require appropriate safety measures. For instance, 2-fluorobenzoyl chloride, a potential precursor in its synthesis, is known to be corrosive and to cause severe skin burns and eye damage .

Future Directions

The future research directions for “1-(2-fluorobenzoyl)-4-isonicotinoylpiperazine” would depend on its intended applications. If it’s a pharmaceutical, further studies could focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .

Properties

IUPAC Name

[4-(2-fluorobenzoyl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-15-4-2-1-3-14(15)17(23)21-11-9-20(10-12-21)16(22)13-5-7-19-8-6-13/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYFZXBWTHDTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.